BenchChemオンラインストアへようこそ!

Methyl 1H-indazole-7-carboxylate

Antimicrobial Bacteriology Mycology

Procure the specific 7-substituted indazole scaffold (CAS 755752-82-0) to ensure synthetic success in kinase and PARP7 inhibitor programs. Substituting with a generic indazole or 5-regioisomer risks route failure and inactive leads due to altered SAR. This 7-carboxylate methyl ester is the established precursor for the critical 7-carboxamide pharmacophore.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 755752-82-0
Cat. No. B1326402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-indazole-7-carboxylate
CAS755752-82-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NN=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11)
InChIKeyGEWJEKADAXWFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) for Pharmaceutical R&D and Chemical Synthesis


Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) is a key indazole derivative with a methyl ester at the 7-position . It is a fundamental building block in medicinal chemistry, primarily valued as a versatile intermediate for synthesizing a wide array of bioactive compounds, including kinase inhibitors and anticancer agents . Its core indazole structure serves as a well-recognized pharmacophore, often acting as a bioisostere for phenol or other heterocycles [1], and its specific substitution pattern is crucial for constructing targeted molecular architectures.

Procurement Strategy for Methyl 1H-indazole-7-carboxylate: Why the Indazole Scaffold Position Matters


In scientific procurement, substituting Methyl 1H-indazole-7-carboxylate with a generic 'indazole derivative' can derail a research program. The position of the carboxylate group on the indazole ring is a critical determinant of both chemical reactivity and biological activity . While a 5-carboxylate or an unsubstituted indazole may offer a similar core, the 7-position specifically directs downstream functionalization and influences molecular recognition at target binding sites [1]. For instance, the 7-carboxylate is a direct precursor to the 7-carboxamide pharmacophore found in PARP7 inhibitors and other kinase-targeting drugs [2]. Using a regioisomer or a less-defined analog introduces significant risk of synthetic route failure or producing an inactive compound, as evidenced by structure-activity relationship (SAR) studies showing that even subtle shifts in substitution patterns can abolish target potency [1].

Comparative Quantitative Evidence for Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) Selection


Antimicrobial Potency: Broad-Spectrum Activity Against Key Pathogens

Methyl 1H-indazole-7-carboxylate demonstrates broad-spectrum antimicrobial activity, a key differentiator from many simple indazole building blocks that are biologically inert until further derivatized. It has been shown to inhibit the growth of a panel of clinically relevant Gram-positive and Gram-negative bacteria as well as fungi . This intrinsic activity, likely stemming from its ability to bind the 50S ribosomal subunit and inhibit protein synthesis , provides a unique starting point for medicinal chemistry campaigns focused on infectious disease, in contrast to unsubstituted indazole or regioisomers like the 5-carboxylate which lack such reported activity.

Antimicrobial Bacteriology Mycology Drug Discovery

Defined Synthetic Utility as a PARP7 and Kinase Inhibitor Precursor

The methyl ester at the 7-position is a crucial functional handle that differentiates this compound as a direct precursor to high-value pharmacophores. It is specifically used to synthesize the 7-carboxamide core, a critical structural feature in advanced drug candidates such as selective PARP7 inhibitors (e.g., RBN-2397 derivatives) [1] and various kinase inhibitors [2]. This is in contrast to the analogous ethyl ester (CAS 885278-74-0), which is more commonly cited as an intermediate for pyrrolopyrazine-based spleen tyrosine kinase (Syk) inhibitors [3]. While both are useful, the methyl ester is the established entry point for the indazole-7-carboxamide series targeting PARP7 and TTK kinases, a well-documented and active area of oncology drug discovery [REFS-2, REFS-4].

Medicinal Chemistry Oncology PARP7 Kinase Immunotherapy

Advantageous Physicochemical Profile for Permeability and Handling

The methyl ester imparts a favorable physicochemical profile to the indazole core, which is a key advantage over the more polar carboxylic acid derivative (1H-indazole-7-carboxylic acid, CAS 677304-83-5). Specifically, the methyl ester has a calculated Consensus Log P of 1.43 , indicating a balanced lipophilicity that is ideal for passive membrane permeability, a critical property for drug candidates. In contrast, the corresponding carboxylic acid (Log P ~ -0.5 to 0.5, class-level inference) would be significantly more polar and less membrane-permeable. Furthermore, the compound exhibits a moderate calculated aqueous solubility of 1.11-1.19 mg/mL (Log S = -2.2) , which is sufficient for a wide range of in vitro assays and synthetic transformations. As a solid with a melting point of 76-78°C and a purity standard of 97-99.99% from suppliers , it is amenable to accurate weighing and handling in a research setting.

Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Proven Intermediate for Clinical-Stage Oncology Drug Synthesis

Methyl 1H-indazole-7-carboxylate has a validated and scalable synthetic route, often produced in a 68% yield from methyl 2-amino-3-methylbenzoate . This establishes a reliable supply chain, but more importantly, this specific compound is a documented intermediate in the synthesis of clinical and approved anticancer agents . While the exact step may be proprietary, the 7-carboxylate indazole core is a common feature in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like niraparib . This is a significant differentiator from other indazole isomers (e.g., 4-, 5-, or 6-carboxylates) that are not widely cited in the synthesis of this major drug class. The 7-substitution pattern is critical for the final geometry of the drug molecule.

Process Chemistry Oncology Synthetic Route Niraparib

Direct Inhibitory Activity on iNOS for Anti-Inflammatory Research

Methyl 1H-indazole-7-carboxylate has demonstrated direct, target-specific activity by inhibiting inducible Nitric Oxide Synthase (iNOS) [1]. In cellular assays using mouse RAW264.7 macrophages, the compound inhibits LPS-induced nitric oxide production, a key mediator of inflammation [1]. This provides a distinct, quantitative readout for structure-activity relationship (SAR) studies focused on inflammation. This is a more advanced and defined mode of action compared to many unsubstituted indazoles or other simple esters that may exhibit general cytotoxicity or require extensive modification to show target engagement. This direct link to an established inflammatory target provides a clear, measurable advantage for research groups focused on immunology and inflammation.

Anti-inflammatory Enzymology iNOS Pharmacology

Prioritized Application Scenarios for Methyl 1H-indazole-7-carboxylate in Discovery Chemistry


Oncology Drug Discovery: PARP7/TTK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams focused on developing selective inhibitors for targets like PARP7, TTK, or CK2 should select this compound as the primary scaffold. The 7-carboxylate methyl ester is the established entry point for synthesizing the indazole-7-carboxamide pharmacophore [1], which is a key feature of advanced clinical candidates [2]. Using this specific intermediate avoids the need to build the regioisomerically pure 7-substituted core from scratch, accelerating SAR studies around the carboxamide moiety.

Anti-Infective Research: Broad-Spectrum Antimicrobial Lead Generation

This compound is a valuable tool for infectious disease research. Its demonstrated activity against a panel of Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans, A. niger) makes it an excellent starting point for developing novel antimicrobial agents. Its proposed mechanism of action, involving binding to the 50S ribosomal subunit , provides a clear hypothesis for further mechanistic studies and lead optimization.

Immunology & Inflammation: iNOS-Targeted Probe Development

Investigators studying inflammatory pathways, particularly those mediated by inducible Nitric Oxide Synthase (iNOS), will find this compound useful. Its direct inhibition of iNOS in cellular assays [3] makes it a suitable tool compound or starting point for developing more potent and selective anti-inflammatory agents. This provides a clear, target-based application that differentiates it from less-defined indazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.